molecular formula C16H19N3O5S B2532735 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone CAS No. 924872-34-4

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2532735
CAS No.: 924872-34-4
M. Wt: 365.4
InChI Key: MPEZVVLVGJOQNX-UHFFFAOYSA-N
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Description

The compound 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone features a quinazolinone core substituted with hydroxyl (4-position) and dimethoxy (6,7-position) groups, connected via a thioether linkage to a morpholinoethanone moiety. Quinazolinones are heterocyclic scaffolds renowned for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The morpholino group is often incorporated to enhance solubility and bioavailability, while the thioether bridge may influence electronic properties and metabolic stability.

Properties

IUPAC Name

6,7-dimethoxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-22-12-7-10-11(8-13(12)23-2)17-16(18-15(10)21)25-9-14(20)19-3-5-24-6-4-19/h7-8H,3-6,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEZVVLVGJOQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.

    Introduction of Hydroxy and Methoxy Groups: Hydroxy and methoxy groups are introduced through selective functionalization reactions.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound.

    Morpholinoethanone Addition: The final step involves the addition of the morpholinoethanone moiety to the thioether-linked quinazoline derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or the thioether linkage.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the morpholinoethanone moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer properties, particularly against various human cancer cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Dhokale et al. MDA-MB-231 (breast cancer)0.51Inhibition of tubulin polymerization
Xia et al. K562 (leukemia)0.51Induction of apoptosis
Unnissa et al. Multiple tumor linesVariesModulation of cell cycle

Case Study: Anticancer Activity

In a study conducted by Dhokale et al., a series of quinazolinone derivatives were synthesized, including 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone. The compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.51 µM, indicating its potential as a lead compound for further development in anticancer therapies. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cancer cell division.

Antimicrobial Applications

The compound has also demonstrated promising antimicrobial activity against various pathogens. Below is a summary of antimicrobial efficacy based on recent research:

Pathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Mycobacterium smegmatis6.25 µg/mLAntibacterial
Pseudomonas aeruginosa12.5 µg/mLAntibacterial
Candida albicans25 µg/mLAntifungal

Case Study: Antimicrobial Activity

A study published in RSC Advances evaluated the antimicrobial properties of various quinazolinone derivatives, including our compound of interest. The results indicated that it exhibited significant antibacterial activity against Mycobacterium smegmatis with an MIC of 6.25 µg/mL, suggesting its potential as a candidate for developing new antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Morpholinoethanone-Containing Analogs

Compound: 2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone (C₁₃H₁₇N₃O₂S)

  • Structural Differences: Replaces the quinazolinone core with an imidazo[2,1-b]thiazole ring.
  • Crystallographic Data : Solved via single-crystal diffraction (Z’=2) and refined using Rietveld methods (Rp = 1.625, Rwp = 2.11). The X-ray powder diffraction pattern (CuKα1, λ = 1.54056 Å) revealed a resolution (RES) of 1.34 Å, indicating robust molecular packing .

Quinazolinone Derivatives with Varied Substituents

Compound: Triazole-containing quinazolinones (e.g., 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one)

  • Structural Differences : Features a triazole-methoxy-phenyl substituent instead of dimethoxy/hydroxy groups.
  • Biological Relevance: Structural modifications on quinazolinones are prioritized for enhancing biological activity, as triazole groups can improve metabolic stability and binding affinity .
  • Implications : The target compound’s dimethoxy groups may offer steric or electronic advantages over bulkier triazole substituents, influencing receptor selectivity.

Thioether-Linked Compounds

Compound : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids and esters

  • Structural Differences: Utilizes a triazole-thio-acetic acid/ester system instead of quinazolinone-thio-morpholinoethanone.
  • Toxicity and Properties : Acute toxicity predicted via GUSAR-online models showed low risk for triazole-thio-acetic acids. Ester derivatives exhibited tunable physicochemical properties (e.g., solubility) .
  • Implications: The morpholinoethanone group in the target compound may confer better solubility than acetic acid esters, though toxicity data is needed.

Quinazolinone-Thio Derivatives from Patent Literature

Examples :

  • 2-[[(6-Ethyl-4-oxo-3-prop-2-enyl-2-thieno[2,3-d]pyrimidinyl)thio]methyl]-4-oxo-1H-quinazoline-7-carboxylic acid methyl ester
  • 2-[[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone
  • Structural Differences: Varied substituents (e.g., ethyl, phenyl, carboxylic esters) on the quinazolinone core.
  • Implications: The target’s 4-hydroxy group may enhance hydrogen bonding with biological targets compared to non-polar substituents like phenyl or ethyl .

Biological Activity

2-((4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)thio)-1-morpholinoethanone, also referred to as compound 1, is a synthetic derivative of quinazoline known for its potential pharmacological properties. This compound has garnered interest due to its biological activities, particularly in the fields of oncology and neurology.

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.53 g/mol
  • CAS Number : 1190253-35-0

The biological activity of compound 1 is primarily attributed to its ability to interact with various cellular targets. The quinazoline moiety is known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Additionally, the thioether linkage enhances its lipophilicity, facilitating better cell membrane penetration and bioavailability.

Biological Activities

  • Anticancer Activity
    • Compound 1 has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated its effectiveness against lung cancer and breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
    • A study highlighted the compound's ability to downregulate key oncogenic pathways, including the PI3K/Akt/mTOR pathway, which is frequently activated in tumors .
  • Neuroprotective Effects
    • Research indicates that compound 1 exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could protect against conditions like Alzheimer's disease .
  • Antimicrobial Properties
    • Preliminary studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Efficacy

In a recent experiment involving A549 lung cancer cells, treatment with compound 1 resulted in a significant reduction in cell viability (IC50 = 15 µM). The study utilized flow cytometry to assess apoptosis rates, revealing that compound 1 induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotection

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that compound 1 could mitigate the effects of β-amyloid peptide toxicity. The compound reduced reactive oxygen species (ROS) generation and improved cell survival rates by approximately 30% compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerA549 (Lung Cancer)IC50 = 15 µM; Induces apoptosis
NeuroprotectionSH-SY5Y (Neuroblastoma)Reduces ROS; Improves survival by 30%
AntimicrobialVarious Bacterial StrainsInhibitory activity observed

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